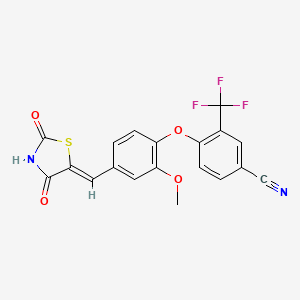

4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile

Vue d'ensemble

Description

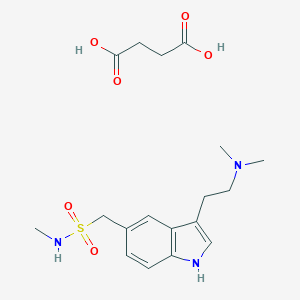

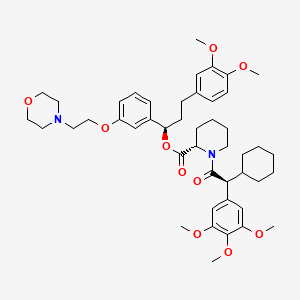

Le Ligand 5 de la ligase E3 est une petite molécule qui se lie aux ligases E3 de l'ubiquitine, des enzymes impliquées dans le processus d'ubiquitination. L'ubiquitination est une modification post-traductionnelle où des protéines d'ubiquitine sont attachées à une protéine substrat, la marquant pour la dégradation par le protéasome. Le Ligand 5 de la ligase E3 est particulièrement important dans le domaine de la dégradation ciblée des protéines, où il est utilisé dans le développement des chimères de ciblage de la protéolyse (PROTAC) pour dégrader sélectivement les protéines liées à la maladie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

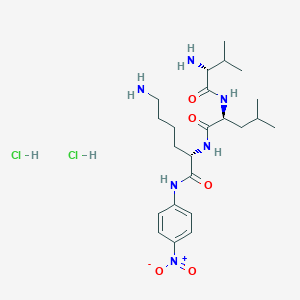

La synthèse du Ligand 5 de la ligase E3 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leur couplage ultérieur. Une voie de synthèse courante implique l'utilisation de réactions d'arylation C-H catalysées par le palladium. Par exemple, la préparation des ligands de la ligase E3 de l'ubiquitine von Hippel-Lindau (VHL), qui sont similaires au Ligand 5 de la ligase E3, implique l'utilisation d'acétate de palladium (Pd(OAc)2) et de Pd-PEPPSI-IPr comme catalyseurs .

Méthodes de production industrielle

La production industrielle du Ligand 5 de la ligase E3 implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure l'utilisation d'équipements de synthèse automatisés et de mesures rigoureuses de contrôle qualité pour produire le composé en quantités importantes .

Analyse Des Réactions Chimiques

Types de réactions

Le Ligand 5 de la ligase E3 subit diverses réactions chimiques, notamment :

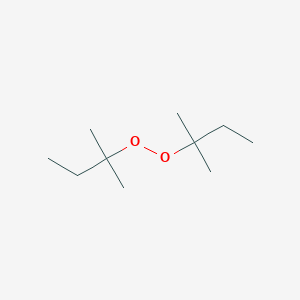

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du ligand.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant le Ligand 5 de la ligase E3 comprennent :

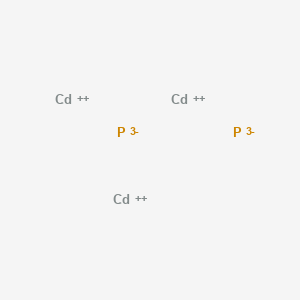

Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Catalyseurs : Des catalyseurs à base de palladium sont souvent utilisés dans les réactions de couplage.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers ligands substitués .

Applications de la recherche scientifique

Le Ligand 5 de la ligase E3 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé dans le développement de PROTAC pour la dégradation ciblée des protéines.

Biologie : Employé dans des études pour comprendre le processus d'ubiquitination et les voies de dégradation des protéines.

Médecine : Investigué pour son potentiel dans le développement de nouveaux agents thérapeutiques pour des maladies telles que le cancer et les maladies neurodégénératives.

Industrie : Utilisé dans la production de réactifs et d'outils de recherche pour la découverte de médicaments.

Mécanisme d'action

Le Ligand 5 de la ligase E3 exerce ses effets en se liant aux ligases E3 de l'ubiquitine, facilitant l'ubiquitination des protéines cibles. Le ligand forme un complexe ternaire avec la ligase E3 et la protéine cible, les rapprochant. Cette proximité permet à la ligase E3 de transférer des molécules d'ubiquitine vers la protéine cible, la marquant pour la dégradation par le protéasome. Ce mécanisme est au cœur de la fonction des PROTAC, qui exploitent le système ubiquitine-protéasome cellulaire pour dégrader sélectivement les protéines liées à la maladie .

Applications De Recherche Scientifique

Antidiabetic Activity

Research has demonstrated that derivatives of this compound exhibit significant hypoglycemic activity. In vivo studies using alloxan-induced hyperglycemic Wistar albino rats showed a marked reduction in blood glucose levels upon administration of these compounds, suggesting their potential as antidiabetic agents. The mechanism is believed to involve the modulation of insulin sensitivity and glucose metabolism .

Antimicrobial Properties

The thiazolidinone scaffold present in the compound has been associated with antimicrobial activity. Studies indicate that compounds containing this moiety can inhibit bacterial growth by targeting bacterial RNA polymerase, thus presenting opportunities for developing new antibiotics .

Antibiofilm Activity

Recent investigations into the antibiofilm properties of thiazolidinone derivatives have revealed promising results against various pathogens. The compound's structure allows it to interfere with biofilm formation, which is a significant factor in chronic infections and antibiotic resistance .

Ligand Development

The compound has been identified as a ligand for E3 ligases, which play critical roles in ubiquitination processes within cells. This interaction is vital for the development of targeted protein degradation therapies, particularly in cancer treatment where aberrant protein levels contribute to tumorigenesis .

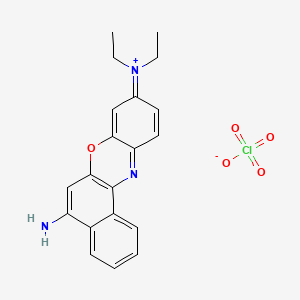

Organic Electronics

Due to its unique electronic properties, the compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group enhances electron-withdrawing capabilities, potentially improving charge transport characteristics in these devices .

Case Studies

Mécanisme D'action

E3 ligase Ligand 5 exerts its effects by binding to E3 ubiquitin ligases, facilitating the ubiquitination of target proteins. The ligand forms a ternary complex with the E3 ligase and the target protein, bringing them into close proximity. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This mechanism is central to the function of PROTACs, which harness the cellular ubiquitin-proteasome system to selectively degrade disease-related proteins .

Comparaison Avec Des Composés Similaires

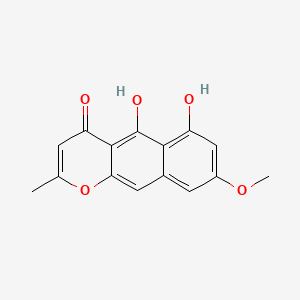

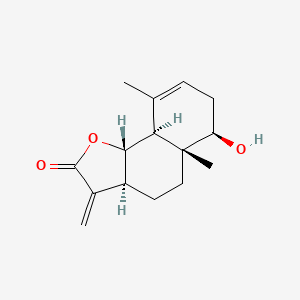

Le Ligand 5 de la ligase E3 peut être comparé à d'autres composés similaires, tels que :

Ligands de von Hippel-Lindau (VHL) : Ces ligands se lient également aux ligases E3 de l'ubiquitine et sont utilisés dans les PROTAC.

Ligands de la céréblone (CRBN) : Une autre classe de ligands de la ligase E3 utilisés dans la dégradation ciblée des protéines.

Colles moléculaires : De petites molécules qui facilitent l'interaction entre les ligases E3 et les protéines cibles

Le Ligand 5 de la ligase E3 est unique par son affinité de liaison spécifique et sa sélectivité pour certaines ligases E3, ce qui en fait un outil précieux dans le développement de thérapies de dégradation ciblée des protéines .

Activité Biologique

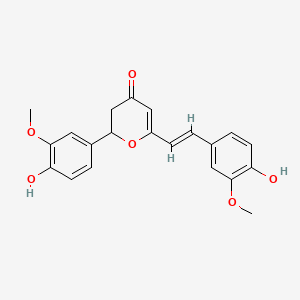

The compound 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile represents a novel class of thiazolidinedione derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

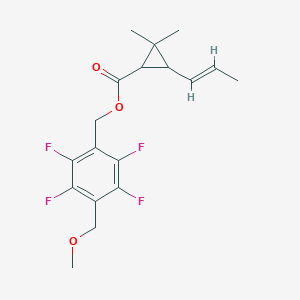

The synthesis of this compound typically involves a multi-step process starting from 4-hydroxy-3-methoxybenzaldehyde and 2,4-thiazolidinedione. The key steps include:

- Knoevenagel Condensation : The reaction between 4-hydroxy-3-methoxybenzaldehyde and 2,4-thiazolidinedione to form an intermediate.

- Formation of Final Derivative : Condensation with chloroacetylated products to yield the target compound.

The structures of the synthesized compounds are confirmed through various spectroscopic techniques such as FTIR and NMR .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Notably:

- Inhibition Concentrations : The compound exhibited minimum inhibitory concentrations (MICs) against Klebsiella pneumoniae and Escherichia coli, with values reported at approximately 6.25 µg/mL and 6.62 µg/mL respectively .

- Biofilm Formation : The compound showed significant activity in inhibiting biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), demonstrating BICs (biofilm inhibition concentrations) of 2.22 µg/mL against MRSA .

Antidiabetic Activity

Thiazolidinediones are known for their insulin-sensitizing effects, and derivatives like this compound have been investigated for their hypoglycemic potential:

- Mechanism : The mechanism involves modulation of glucose metabolism and enhancement of insulin sensitivity, similar to the action of pioglitazone, a standard antidiabetic drug .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazolidinedione core significantly influence biological activity:

- Methoxy Substituents : The presence of methoxy groups at specific positions enhances the lipophilicity and biological activity of the compounds.

- Trifluoromethyl Group : The trifluoromethyl group is associated with increased potency against microbial strains, likely due to enhanced interaction with biological targets .

Table 1: Biological Activity Overview

| Compound Name | MIC (µg/mL) | BIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 3a | 6.25 | 6.25 | Antibacterial against K. pneumoniae |

| Compound 3b | 2.22 | 3.05 | Antibacterial against MRSA |

| Compound X | <200 | >200 | Antibiofilm inactive |

Table 2: Synthesis Steps Summary

| Step Number | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Knoevenagel Condensation | 4-Hydroxy-3-methoxybenzaldehyde, 2,4-Thiazolidinedione |

| 2 | Final Derivative Formation | Chloroacetylated products |

Case Studies

Several case studies have documented the efficacy of thiazolidinedione derivatives:

Propriétés

IUPAC Name |

4-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)/b16-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBIOCQFTMNSJI-PXNMLYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.